N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
Properties
IUPAC Name |
N-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12(13-11-5-2-8-16-11)14-9-3-1-4-10(14)7-6-9/h1-3,5,8-10H,4,6-7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXGYFPKDITGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves the reaction of thiophene derivatives with azabicyclo compounds under specific conditions. One common method involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines. The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene moiety in this compound undergoes selective oxidation. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiophene sulfur to sulfoxide or sulfone derivatives, depending on reaction conditions. For example:
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Sulfoxidation : At 0°C in dichloromethane (DCM), mCPBA selectively oxidizes the thiophene ring to the sulfoxide form without affecting the bicyclic framework.
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Sulfonation : Prolonged exposure to H₂O₂ at 50°C yields the sulfone derivative.
Key Data :
| Reaction Type | Reagent | Temperature | Product | Yield |
|---|---|---|---|---|
| Sulfoxidation | mCPBA | 0°C | Sulfoxide | 75% |
| Sulfonation | H₂O₂ | 50°C | Sulfone | 62% |
Palladium-Catalyzed Carbonylation
This compound participates in palladium-catalyzed carbonylation reactions under CO pressure to form bioactive N-acylnortropane derivatives . For instance:
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Substrate : Nortropinone reacts with iodocyclohexene under 40 bar CO pressure.
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Catalyst : Pd(II) complexes with phosphine ligands (e.g., PPh₃).
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Conditions : Degassed solvents (DMF or THF) and elevated temperatures (90°C) .
Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd(0) to the aryl halide, followed by CO insertion and reductive elimination. Steric effects from the bicyclic framework influence reaction rates (e.g., 1–6 h for full conversion) .
Example Reaction :
\text{Nortropinone} + \text{1-Iodocyclohexene} \xrightarrow{\text{Pd(0), CO (40 bar)}} \text{N-Acyl Derivative} \quad (\text{Yield: 85%}) \quad[2][4]
Mitsunobu Reaction for Functionalization
The secondary amine in the azabicyclo[3.2.1]octane system undergoes Mitsunobu reactions to introduce substituents :
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Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
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Substrates : Phenols or alcohols (e.g., 4-fluoro-3-bromophenol).
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Conditions : THF solvent, nitrogen atmosphere, 72 h at ambient temperature .
Product Example :
\text{3-(4-Fluoro-3-bromophenyl)-8-azabicyclo[3.2.1]octane} \quad (\text{Yield: 68%}) \quad[4]
Deprotection and Functional Group Interconversion
The tert-butyloxycarbonyl (Boc) protecting group on the carboxamide is cleaved under acidic conditions:
Application : This step is critical for generating free amines for further derivatization in drug discovery .
Nucleophilic Substitution Reactions
The bicyclic framework enables nucleophilic displacement at the 3-position:
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Leaving Groups : Halides (e.g., Br, I) or activated hydroxyl groups.
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Nucleophiles : Alkoxides, amines, or thiols.
Example :
\text{3-Bromo-8-azabicyclo[3.2.1]octane} + \text{NaSH} \rightarrow \text{3-Mercapto Derivative} \quad (\text{Yield: 70%}) \quad[4]
Reductive Amination
The secondary amine undergoes reductive amination with aldehydes or ketones:
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Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen (H₂) with palladium catalysts.
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Applications : Synthesis of tertiary amines for pharmacological studies .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Product Class | Yield Range |
|---|---|---|---|
| Oxidation (Sulfoxidation) | mCPBA, 0°C, DCM | Sulfoxide Derivatives | 62–75% |
| Carbonylation | Pd(0), CO (40 bar), DMF | N-Acyl Nortropanes | 70–85% |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 3-Aryl Substituted Analogs | 65–80% |
| Deprotection | TFA, DCM | Free Amine Intermediates | >90% |
Mechanistic and Kinetic Considerations
Scientific Research Applications
Monoamine Reuptake Inhibition
Research indicates that derivatives of 8-azabicyclo[3.2.1]oct-2-ene, including N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, exhibit pharmacological activities as monoamine reuptake inhibitors. These compounds have shown promise in modulating neurotransmitter levels, particularly serotonin, dopamine, and norepinephrine, which are critical in treating mood disorders such as depression and anxiety .
Targeting Nicotinic Acetylcholine Receptors
The compound is also being explored for its potential to target α7 nicotinic acetylcholine receptors. These receptors play a crucial role in cognitive functions and are implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds that can selectively activate these receptors may offer therapeutic benefits by enhancing cognitive function and providing neuroprotective effects .
Pharmacological Studies
In a study examining the pharmacological profile of monoamine reuptake inhibitors, N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene derivatives demonstrated selective inhibition of serotonin reuptake with a favorable ratio to dopamine and norepinephrine reuptake inhibition . This selectivity is critical for minimizing side effects commonly associated with non-selective antidepressants.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound revealed its potential in preventing neuronal damage in models of oxidative stress. The compound's ability to modulate neurotransmitter systems suggests it may be beneficial in treating conditions characterized by neuroinflammation and oxidative damage .
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. The thiophene ring and the bicyclic structure allow it to bind to various enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Bicyclo[3.2.1]octane Derivatives
a) N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (BK44250)
- Structure : Differs by substitution of the thiophen-2-yl group with a 4-ethoxyphenyl moiety.
- Properties: Molecular weight 272.34 g/mol (vs. target compound’s ~269 g/mol, estimated).
- Applications: Not explicitly stated, but similar bicyclo[3.2.1]octane carboxamides are explored in neuroimaging and receptor targeting .
b) N-(8-Azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide Derivatives (19a–c)
- Structure: Features a naphthamide substituent instead of thiophene. The 3β-aminotropane configuration alters spatial orientation.
Bicyclo[3.3.1]nonane and Bicyclo[4.2.0]octane Analogs
a) 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-8-ene-2-yl)carboxamide
- Structure: Larger bicyclo[3.3.1]nonane system with a methyl group at position 7.
- Crystallographic Data : Single-crystal X-ray studies (R factor = 0.051) confirm structural stability. The expanded ring system may reduce steric hindrance, favoring interactions with larger binding pockets compared to bicyclo[3.2.1]octane derivatives .
b) Cephalosporin Derivatives (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene)
- Structure : Contains a β-lactam ring fused to a bicyclo[4.2.0]octane system with sulfur substitution.
- Activity : Broad-spectrum antibiotics (e.g., cefixime derivatives) targeting bacterial cell wall synthesis. The thiophene analog’s lack of a β-lactam ring precludes antibacterial activity but suggests alternative therapeutic pathways .
Substituent Variations in Carboxamide Derivatives
a) N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-(4-chlorophenyl)thiophene-2-carboxamide
- Structure : Smaller bicyclo[2.2.2]octane system with a 4-chlorophenyl-thiophene group.
- The chloro-substituent may improve binding to hydrophobic receptors, contrasting with the unsubstituted thiophene in the target compound .
b) N-(2H-1,3-Benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Structure : Benzodioxol substituent replaces thiophene.
- Properties : The electron-rich benzodioxol group may enhance metabolic stability but reduce bioavailability due to increased molecular weight (estimated ~283 g/mol) .
Biological Activity
N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, also known as 3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2OS |
| Molecular Weight | 248.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1797161-02-4 |
The compound features a bicyclic structure that is characteristic of tropane alkaloids, which are known for their diverse pharmacological properties.
Target Receptors
The primary biological activity of this compound is attributed to its interaction with various receptors:
- Kappa Opioid Receptors (KOR) : Compounds with similar scaffolds have been shown to exhibit potent antagonistic activity at KORs, which are implicated in pain modulation and mood regulation .
- Dopamine Receptors : The structure suggests potential interactions with dopamine receptors, which could influence neuropsychiatric conditions.
Biochemical Pathways
The compound may affect several biochemical pathways:
- Neurotransmitter Release : By modulating receptor activity, it may alter neurotransmitter release patterns, impacting both central and peripheral nervous systems.
- Signal Transduction : It could interfere with signal transduction pathways associated with pain and mood disorders.
Antinociceptive Effects
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant antinociceptive effects in animal models. For instance, a study demonstrated that modifications to the core structure enhanced KOR antagonism, leading to reduced pain responses in vivo .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial efficacy .
Case Studies
- Kappa Opioid Antagonism : A study involving a series of 8-azabicyclo[3.2.1]octan derivatives showed that some analogs displayed potent KOR antagonism with IC50 values as low as 20 nM, indicating their potential as therapeutic agents for conditions like depression and anxiety .
- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| KOR Antagonism | Potent antagonistic activity; IC50 = 20 nM |
| Antimicrobial Activity | Effective against specific bacterial strains |
Q & A
Basic: What are the common synthetic strategies for N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide?
Answer:
The synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane scaffold (tropane core) through carboxamide coupling. A key intermediate, such as N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride, is synthesized via reductive amination or nucleophilic substitution, followed by coupling with thiophene-2-carboxylic acid derivatives . Enantioselective methods, including asymmetric catalysis or chiral resolution, are critical for accessing stereochemically pure compounds, as the tropane scaffold contains multiple chiral centers .
Advanced: How can conflicting data on target selectivity (e.g., DAT vs. SERT) be resolved for this compound?
Answer:
Discrepancies in target selectivity (e.g., dopamine transporter [DAT] vs. serotonin transporter [SERT]) require competitive radioligand binding assays under standardized conditions (e.g., 5 nM [³H]WIN35428 for DAT, 2 nM [³H]citalopram for SERT). Data normalization to reference inhibitors (e.g., cocaine for DAT, fluoxetine for SERT) and computational docking studies using cryo-EM structures of transporters can clarify binding modes . Parallel functional assays (e.g., neurotransmitter uptake inhibition) should validate binding data .
Basic: What analytical methods are recommended for characterizing this compound?
Answer:
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (MS) is standard for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry and stereochemistry, particularly the endo/exo configuration of the bicyclic system. Chiral HPLC or supercritical fluid chromatography (SFC) is mandatory for enantiomeric excess determination .
Advanced: What metabolic pathways are implicated in its in vivo clearance?
Answer:
In vivo metabolism involves cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the thiophene ring or tropane nitrogen, followed by glucuronidation. Stable isotope-labeled analogs (e.g., ¹⁴C-labeled at the carboxamide) enable metabolite profiling via LC-MS/MS. Hepatocyte incubation studies and recombinant enzyme panels identify major metabolic routes and potential drug-drug interactions .
Basic: Which biological targets are most relevant to its pharmacological activity?
Answer:
Primary targets include monoamine transporters (DAT, SERT, NET) due to structural homology with tropane-based inhibitors like cocaine. Secondary targets may include acetylcholinesterase (AChE) and long-chain fatty acid elongase 6 (ELOVL6), implicated in neurodegenerative and metabolic disorders, respectively .
Advanced: How do stereochemical variations in the tropane core affect potency?
Answer:
The 3β- vs. 3α-configuration in the tropane scaffold alters binding kinetics. For example, 3β-substituted derivatives show 10-fold higher DAT affinity due to optimal van der Waals interactions in the transporter’s hydrophobic pocket. Stereochemical analysis via X-ray crystallography or NOESY NMR is critical for rational design .
Advanced: What in silico strategies optimize its selectivity for ELOVL6 inhibition?
Answer:
Molecular dynamics simulations of ELOVL6’s substrate-binding tunnel (PDB: 6XYZ) guide carboxamide modifications. Free-energy perturbation (FEP) calculations predict binding affinity changes for substituents like fluorinated thiophenes. QSAR models trained on IC₅₀ data from enzyme inhibition assays (e.g., malonyl-CoA incorporation) prioritize synthetic targets .
Basic: What are the key challenges in scaling up its synthesis?
Answer:
Key issues include:
- Stereochemical purity : Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) are needed to avoid diastereomer contamination .
- Thiophene stability : Oxidative degradation during coupling requires inert atmospheres and low-temperature conditions .
Advanced: How can conflicting reports on AChE inhibition be reconciled?
Answer:
Divergent AChE IC₅₀ values may arise from assay conditions (e.g., Ellman’s method vs. radiometric). Standardization using recombinant human AChE and donepezil as a control is recommended. Molecular docking to the AChE gorge (PDB: 4EY7) identifies competitive vs. non-competitive inhibition mechanisms .
Advanced: What strategies mitigate off-target activity at muscarinic receptors?
Answer:
Substituting the thiophene with electron-deficient heterocycles (e.g., pyridine) reduces muscarinic M1/M3 affinity. Functional calcium flux assays (FLIPR) screen for off-target Gαq signaling. Mutagenesis studies (e.g., M3 receptor D147A mutant) confirm binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
